Cytotoxic Activity: Manoyl Oxide vs. Sclareol in MCF-7 Breast Cancer Cells
In a direct head-to-head comparison using the MCF-7 breast cancer cell line, manoyl oxide demonstrated significantly lower cytotoxic potency than its structural analog sclareol. Manoyl oxide exhibited an IC50 of 50 µM, whereas sclareol showed an IC50 of 2.0 µM [1]. This 25-fold difference in potency is attributed to the presence of two tertiary hydroxyl groups in sclareol, which are absent in manoyl oxide [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 50 µM |
| Comparator Or Baseline | Sclareol: 2.0 µM |
| Quantified Difference | 25-fold lower potency |
| Conditions | MCF-7 breast cancer cell line, in vitro assay |
Why This Matters
This data is critical for researchers studying structure-activity relationships (SAR) of labdane diterpenes or seeking compounds with specific cytotoxic profiles; manoyl oxide serves as a low-potency control or scaffold for further functionalization.
- [1] Gani, I., et al. (2024). Hemisynthesis and cytotoxic evaluation of manoyl oxide analogs from sclareol: effect of two tertiary hydroxyls & Heck coupling on cytotoxicity. Natural Product Research, 39(19), 5452-5461. View Source
